REACTION_SMILES
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[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][Br:18].[OH:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2>>[O:1]([c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)[CH2:17][CH2:16][CH2:15][CH2:14][Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(O)ccc2N1
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Name
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Type
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product
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Smiles
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O=C1CCc2cc(OCCCCBr)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |